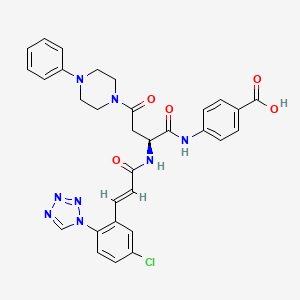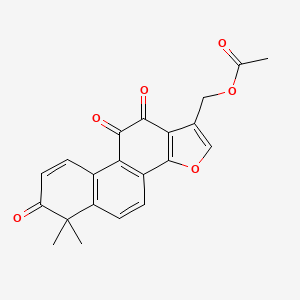
Dicloxacillin-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicloxacillin-13C4 is a stable isotope-labeled compound of dicloxacillin, a beta-lactam antibiotic belonging to the penicillin family. It is specifically labeled with carbon-13 isotopes, making it useful for various scientific research applications, particularly in metabolic analysis and tracing studies. Dicloxacillin itself is known for its effectiveness against penicillinase-producing organisms such as Staphylococcus aureus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicloxacillin-13C4 involves the incorporation of carbon-13 isotopes into the dicloxacillin moleculeThe reaction conditions often involve the use of specific solvents and catalysts to ensure the proper incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of a supersaturated solution of dicloxacillin sodium, followed by crystallization to obtain the desired product. The use of advanced chromatographic techniques ensures the purity and quality of the final product .
化学反应分析
Types of Reactions
Dicloxacillin-13C4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
科学研究应用
Dicloxacillin-13C4 has a wide range of scientific research applications, including:
Chemistry: Used in metabolic analysis to trace the movement of carbon atoms within chemical reactions.
Biology: Employed in studies involving bacterial resistance and the mechanisms of antibiotic action.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of dicloxacillin in the body.
Industry: Applied in the development of new antibiotics and the improvement of existing ones.
作用机制
Dicloxacillin-13C4 exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the arrest of cell wall assembly and eventually causes the bacteria to lyse due to the ongoing activity of cell wall autolytic enzymes .
相似化合物的比较
Similar Compounds
Oxacillin: Another beta-lactam antibiotic with similar activity against penicillinase-producing organisms.
Cloxacillin: Similar to dicloxacillin but with a slightly different chemical structure.
Flucloxacillin: Known for its effectiveness against a broader range of bacteria.
Uniqueness
Dicloxacillin-13C4 is unique due to its stable isotope labeling, which allows for precise tracking and quantification of metabolic processes. This feature makes it particularly valuable in research settings where understanding the detailed mechanisms of drug action and metabolism is crucial .
属性
分子式 |
C19H17Cl2N3O5S |
|---|---|
分子量 |
474.3 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-(113C)methyl-(4,5-13C2)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1/i1+1,7+1,10+1,15+1 |
InChI 键 |
YFAGHNZHGGCZAX-DRBJMMGWSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N[13C](=O)[13C]3=[13C](ON=C3C4=C(C=CC=C4Cl)Cl)[13CH3])C(=O)O)C |
规范 SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)




![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)

![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)



![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
